Cas no 7489-66-9 (2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate)
7489-66-9 structure
Product Name:2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate
CAS-Nr.:7489-66-9
MF:C16H20N2O2S
MW:304.407202720642
CID:877998
PubChem ID:65595
Update Time:2025-04-19
2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate
- Tipindole
- 1,3,4,5-tetrahydro-thiopyrano[4,3-b]indole-8-carboxylic acid 2-dimethylamino-ethyl ester
- 2-(Dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano(4,3-b)indole-8-carboxylate
- 3.4-Dihydro-thiopyrano<4,3-b>indol-carbonsaeure-(8)-<2-dimethylamino-aethylester>
- Tipindol
- Tipindol [INN-Spanish]
- Tipindolum
- Tipindolum [INN-Latin]
- SCHEMBL2108871
- NS00126373
- CBDivE_003274
- 2-(dimethylamino)ethyl 1H,3H,4H,5H-thiopyrano[4,3-b]indole-8-carboxylate
- BDBM78798
- 1,3,4,5-Tetrahydrothiopyrano(4,3-b)indole-8-carboxylic acid, 2-(dimethylamino)ethyl ester
- 2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate;hydrochloride
- Oprea1_217221
- US65H9WBNH
- CHEMBL494521
- HMS1473G01
- 7489-66-9
- UNII-US65H9WBNH
- Q27291237
- cid_2831581
- CCG-103021
- MFCD00868055
- Oprea1_634118
- 1,3,4,5-tetrahydrothiopyran[4,3-b]indole-8-carboxylic acid 2-(dimethylamino)ethyl ester;hydrochloride
- MLS000766700
- IDI1_019451
- ChemDiv3_000133
- DTXSID70225869
- AKOS001582675
- Tipindole [INN]
- 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid 2-(dimethylamino)ethyl ester;hydrochloride
- SMR000339596
-
- Inchi: 1S/C16H20N2O2S/c1-18(2)6-7-20-16(19)11-3-4-14-12(9-11)13-10-21-8-5-15(13)17-14/h3-4,9,17H,5-8,10H2,1-2H3
- InChI-Schlüssel: WNDHLINIYZAWCR-UHFFFAOYSA-N
- Lächelt: S1CCC2=C(C1)C1C=C(C(=O)OCCN(C)C)C=CC=1N2
Berechnete Eigenschaften
- Genaue Masse: 304.12500
- Monoisotopenmasse: 304.124549
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 5
- Komplexität: 377
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 70.6
- XLogP3: 2.5
Experimentelle Eigenschaften
- Dichte: 1.253
- Siedepunkt: 490.4°C at 760 mmHg
- Flammpunkt: 250.4°C
- Brechungsindex: 1.647
- PSA: 70.63000
- LogP: 2.67560
2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate Verwandte Literatur
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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